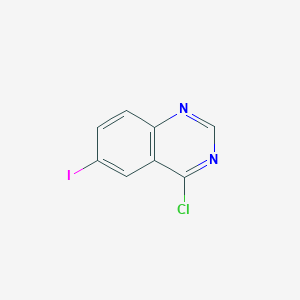![molecular formula C7H11NO B131421 1-[(2E)-2-butenoyl]-2-methylaziridine CAS No. 157287-03-1](/img/structure/B131421.png)
1-[(2E)-2-butenoyl]-2-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-2-butenoyl]-2-methylaziridine, commonly known as 2-Butenal Aziridine, is a heterocyclic organic compound. It is a versatile intermediate compound that is widely used in the synthesis of various organic compounds. The compound is a pale yellow liquid that has a pungent odor.
Scientific Research Applications
2-Butenal Aziridine has been extensively used in scientific research for various applications. It is commonly used as a building block in the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. The compound has also been used as a reagent in the synthesis of various natural products, such as alkaloids and steroids.
Mechanism Of Action
The mechanism of action of 2-Butenal Aziridine is not well understood. However, it is believed that the compound acts as an electrophile, which can react with nucleophiles such as amines and thiols. The compound can also undergo ring-opening reactions to form various intermediates, which can further react with other compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Butenal Aziridine are not well studied. However, the compound has been shown to exhibit cytotoxicity towards various cancer cell lines. This suggests that the compound may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Butenal Aziridine is its versatility as an intermediate compound. It can be used in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, the compound is highly reactive and can be hazardous to handle. This makes it important to take appropriate safety precautions when working with the compound.
Future Directions
There are several potential future directions for research involving 2-Butenal Aziridine. One direction is to further investigate the compound's mechanism of action and its potential as an anticancer agent. Another direction is to explore the compound's potential as a reagent in the synthesis of various natural products. Additionally, the development of new synthetic methods for the compound could lead to the discovery of new organic compounds with useful properties.
Conclusion:
In conclusion, 1-[(2E)-2-butenoyl]-2-methylaziridine is a versatile intermediate compound that has many potential applications in scientific research. It is commonly used in the synthesis of various organic compounds and has potential as an anticancer agent. However, the compound is highly reactive and requires appropriate safety precautions when handling. Further research is needed to fully understand the compound's mechanism of action and its potential applications.
Synthesis Methods
The synthesis of 2-Butenal Aziridine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-butenal with a primary amine, such as methylamine, in the presence of a catalyst. Another method involves the reaction of 2-butenal with an azide compound, followed by the reduction of the resulting azido compound using hydrogen gas in the presence of a catalyst.
properties
CAS RN |
157287-03-1 |
|---|---|
Product Name |
1-[(2E)-2-butenoyl]-2-methylaziridine |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(E)-1-(2-methylaziridin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-3-4-7(9)8-5-6(8)2/h3-4,6H,5H2,1-2H3/b4-3+ |
InChI Key |
IKDBYKCWETWAAY-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CC1C |
SMILES |
CC=CC(=O)N1CC1C |
Canonical SMILES |
CC=CC(=O)N1CC1C |
synonyms |
Aziridine, 2-methyl-1-(1-oxo-2-butenyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




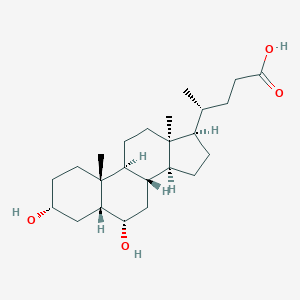

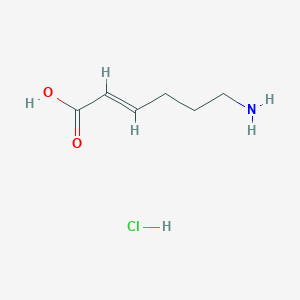

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
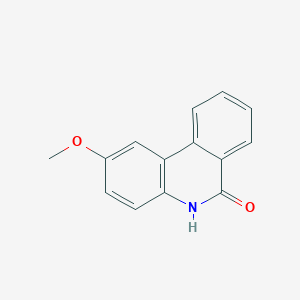
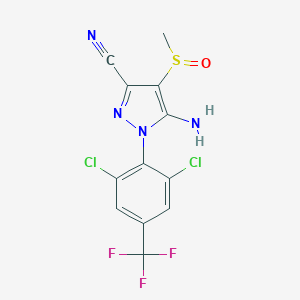
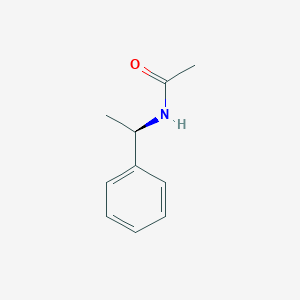

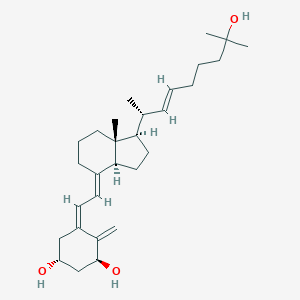
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
